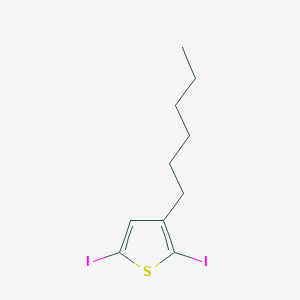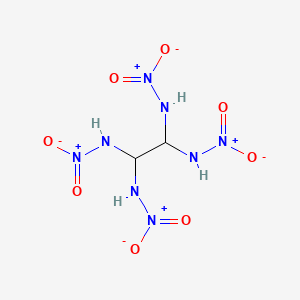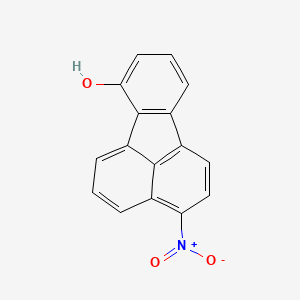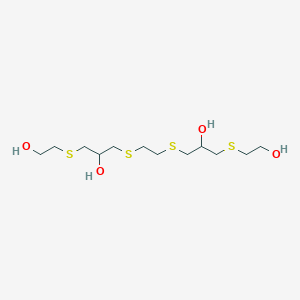![molecular formula C14H14O2 B14297001 2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran CAS No. 113738-36-6](/img/structure/B14297001.png)
2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,7-Trimethyl-7H-furo2,3-fbenzopyran is a complex organic compound known for its unique structure and properties It belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethyl-7H-furo2,3-fbenzopyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,7,7-Trimethyl-7H-furo2,3-fbenzopyran may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2,7,7-Trimethyl-7H-furo2,3-fbenzopyran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2,7,7-Trimethyl-7H-furo2,3-fbenzopyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7,7-Trimethyl-7H-furo2,3-fbenzopyran involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,5,9-Trimethyl-7H-furo 3,2-gbenzopyran-7-one : Known for its thermophysical properties and applications in phototherapy .
- 7H-Furo 3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Studied for its biological activities and potential therapeutic uses .
- 7H-Furo 3,2-gbenzopyran-7-one, 4-methoxy- : Used in various chemical and biological research applications .
Uniqueness
2,7,7-Trimethyl-7H-furo2,3-fbenzopyran stands out due to its unique structural features and versatile reactivity
Properties
CAS No. |
113738-36-6 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2,7,7-trimethylfuro[2,3-f]chromene |
InChI |
InChI=1S/C14H14O2/c1-9-8-10-4-5-12-11(13(10)15-9)6-7-14(2,3)16-12/h4-8H,1-3H3 |
InChI Key |
LESIXVIEFNQZFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C3=C(C=C2)OC(C=C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


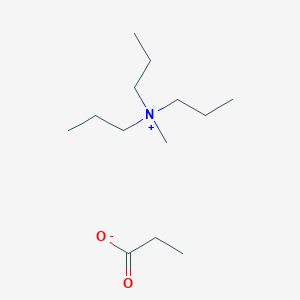
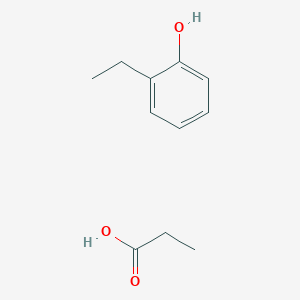

![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
